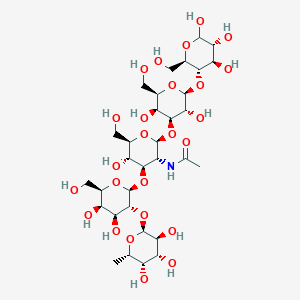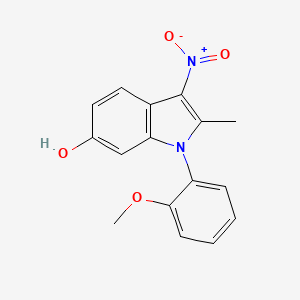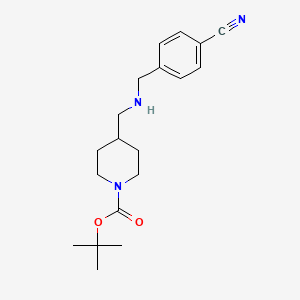
5,7-Dimethoxy-4'-hydroxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-4’-hydroxyflavanone: is a naturally occurring flavanone, a type of flavonoid, which is a class of plant secondary metabolites. This compound is characterized by the presence of methoxy groups at the 5 and 7 positions and a hydroxy group at the 4’ position on the flavanone backbone. It is known for its various biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-4’-hydroxyflavanone typically involves the methylation of naringenin, a naturally occurring flavanone. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for 5,7-Dimethoxy-4’-hydroxyflavanone are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-4’-hydroxyflavanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavanone structure to a hydroxyl group, forming flavan-4-ols.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavan-4-ols. Substitution reactions can lead to a variety of methoxy or hydroxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dimethoxy-4’-hydroxyflavanone is used as a precursor for the synthesis of other flavonoid derivatives. It is also studied for its reactivity and the mechanisms of its chemical transformations .
Biology: This compound has been found in various plants and is studied for its role in plant metabolism. It is also investigated for its potential effects on plant growth and development .
Medicine: 5,7-Dimethoxy-4’-hydroxyflavanone exhibits various biological activities, including anticancer, antioxidant, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties. It may also find applications in the cosmetic industry for its antioxidant effects .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-4’-hydroxyflavanone involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cancer cell proliferation and survival. Additionally, it can induce apoptosis through the activation of caspases, which are enzymes that play a key role in programmed cell death .
Comparison with Similar Compounds
Naringenin: The parent compound of 5,7-Dimethoxy-4’-hydroxyflavanone, which lacks the methoxy groups at the 5 and 7 positions.
Apigenin: A flavonoid with similar structure but different substitution patterns, known for its anti-inflammatory and anticancer properties.
Hesperetin: Another flavanone with different hydroxyl and methoxy substitutions, also studied for its biological activities.
Uniqueness: 5,7-Dimethoxy-4’-hydroxyflavanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5 and 7 positions enhances its lipophilicity and may influence its interaction with biological targets compared to other flavonoids .
Properties
CAS No. |
26207-67-0 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-8,14,18H,9H2,1-2H3 |
InChI Key |
REBBZOCNEVVAPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)
![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)



![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)



![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)

